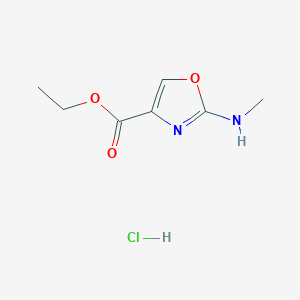

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride

Description

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic organic compound featuring an oxazole core substituted with a methylamino group at position 2 and an ethyl ester at position 4, formulated as a hydrochloride salt. Its molecular formula is C₇H₁₁ClN₂O₃ (MW: 206.45 g/mol). The hydrochloride salt enhances water solubility, making it advantageous for pharmaceutical formulations .

Properties

IUPAC Name |

ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3.ClH/c1-3-11-6(10)5-4-12-7(8-2)9-5;/h4H,3H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBWORGKIZFPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride typically involves the following steps:

-

Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, the reaction between ethyl 2-bromoacetate and formamide under basic conditions can yield ethyl 2-formamidoacetate, which upon cyclization forms the oxazole ring.

-

Introduction of the Methylamino Group: : The methylamino group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the oxazole derivative with methylamine in the presence of a suitable base.

-

Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Hydrolysis of the Carboxylate Ester

The ethyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid.

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.

-

Mechanism : Breakage of the ester bond via nucleophilic attack by water or hydroxide ions.

-

Product : 2-(Methylamino)-1,3-oxazole-4-carboxylic acid.

Table 1: Ester Hydrolysis Conditions

| Condition | Reagent | Temperature | Product |

|---|---|---|---|

| Acidic | HCl, H₂O | 50–100°C | Carboxylic acid |

| Basic | NaOH, EtOH | 25–50°C | Carboxylate salt |

Nucleophilic Substitutions

The oxazole ring may participate in nucleophilic aromatic substitution (NAS), though typically less reactive than other aromatic systems. Reactivity is enhanced by electron-donating groups (e.g., amino) or under strongly acidic/basic conditions .

-

Example : Substitution of oxazole’s electrophilic positions (e.g., 2- or 5-positions) with nucleophiles like amines or thiols.

-

Potential Applications : Functionalization for medicinal chemistry (e.g., enzyme inhibition) .

Amine Group Reactivity

The methylamino group (NH₃⁺ in hydrochloride form) can participate in:

-

Alkylation : Reaction with alkyl halides under basic conditions (e.g., NaHCO₃) .

-

Acetylation : Reaction with acylating agents (e.g., acetyl chloride) to form amides.

-

Deprotonation : Under basic conditions, the NH₃⁺ becomes NH₂, enabling nucleophilic attacks or condensation reactions.

Oxazole Ring Transformations

-

Ring-Opening : Oxazole rings are generally stable but can open under harsh conditions (e.g., strong acids/bases) to form α-hydroxy ketones or imidates .

-

Cyclization : Oxazole derivatives may undergo rearrangements or cyclize with other functional groups (e.g., hydrazones) .

pH and Temperature Sensitivity

-

Ester Hydrolysis : Optimal at elevated temperatures (50–100°C) with acidic/basic catalysts.

-

Amine Reactivity : Deprotonation (pH > 7) is critical for nucleophilic reactions.

Stability Considerations

-

Storage : Requires protection from light/moisture to prevent degradation.

-

Byproducts : Side reactions may occur if multiple functional groups are activated simultaneously (e.g., ester hydrolysis + amine alkylation).

Analytical and Purification Methods

-

HPLC : Used to monitor reaction progress and purity.

-

NMR/IR : Confirm structural integrity post-reaction.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for the development of therapeutic agents, particularly in the treatment of neurological disorders and infections.

Industry

In the material science industry, this compound is explored for its potential use in the synthesis of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism by which Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s oxazole ring (containing one oxygen and two nitrogen atoms) distinguishes it from other heterocycles like pyridine () or bicyclic systems (). Substituents such as the ethyl ester and methylamino group influence its physicochemical and pharmacological properties.

Comparative Analysis with Related Compounds

Table 1: Comparative Overview of Structurally Related Compounds

Detailed Comparisons

Heterocyclic Core Differences

Oxazole vs. Pyridine (Betahistine Hydrochloride) :

The oxazole ring (O and N atoms) in the target compound confers polarity and hydrogen-bonding capacity, contrasting with pyridine’s aromatic nitrogen in Betahistine. This structural difference may lead to distinct biological targets; Betahistine acts as a histamine analog, while the oxazole derivative’s activity remains speculative without direct data .Oxazole vs. Bicyclic Systems () :

The bicyclic compound’s rigid structure () may enhance binding specificity compared to the planar oxazole ring. However, the oxazole’s smaller size could improve membrane permeability .

Substituent Effects

- Ethyl Ester vs. The hydrochloride salt counterbalances this by improving aqueous solubility .

- Methylamino vs. Methoxyphenyl (Impurity D, ): The methylamino group in the target compound participates in hydrogen bonding, unlike the methoxyphenyl group in Impurity D (). This difference may influence metabolic stability and receptor interactions .

Physicochemical and Pharmacological Implications

Solubility and Stability

Hydrochloride salts (common in , and 4) generally enhance water solubility, critical for drug delivery. The target compound’s ester group may render it more hydrolytically stable than carboxylic acid derivatives () but less stable than bicyclic systems () .

Biological Activity

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer and antimicrobial effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H11ClN2O3 and a molecular weight of 206.63 g/mol. It features a five-membered oxazole ring, which is crucial for its biological activity. The presence of ethyl and methylamino groups enhances its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines, particularly lung and breast cancer cells. Its mechanism of action involves interference with critical cellular processes that are essential for cancer cell survival and proliferation.

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells through the following mechanisms:

- Inhibition of cell proliferation : By disrupting the cell cycle.

- Induction of apoptosis : Through activation of caspases.

- Modulation of signaling pathways : Interacting with proteins involved in cell survival signaling .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . It shows activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways contributes to its antimicrobial efficacy.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 mg/mL |

| Escherichia coli | 0.015 mg/mL |

| Candida albicans | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.025 mg/mL |

The biological activity of this compound is largely attributed to its interactions at the molecular level:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways such as cyclooxygenase (COX) enzymes, which play a role in inflammation .

- Binding Affinity : The carboxylic acid group forms hydrogen bonds with target proteins, enhancing binding affinity and potentially leading to altered protein function .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Oncology Research : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.

- Antimicrobial Testing : In vitro tests showed that this compound effectively inhibited the growth of antibiotic-resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate, followed by hydrochlorination. Key steps include:

- Oxazole ring formation : Cyclization of α-amino ketones or esters under acidic or basic conditions. For example, similar oxazole derivatives are synthesized via chlorination of intermediates followed by cyclization with ethyl acetoacetate .

- Hydrochloride salt formation : Reaction with HCl gas or concentrated HCl in ethanol.

- Optimization : Adjusting stoichiometry, temperature (e.g., 0–5°C for HCl addition), and solvent polarity (e.g., ethanol or THF) to improve yield and purity.

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methylamino at C2, ethyl ester at C4). For example, oxazole protons resonate at δ 7.8–8.2 ppm in DMSO-d6 .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) using a gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water to assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 219.2 for the free base).

Q. What are the critical steps in designing a purification protocol for this hydrochloride salt?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) to remove unreacted precursors.

- Ion-Exchange Chromatography : For lab-scale purification, employ Dowex resin to isolate the hydrochloride form.

- Lyophilization : For hygroscopic samples, freeze-drying ensures stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT calculations) and experimental spectroscopic data for this compound?

- Methodological Answer :

- Validation via 2D NMR : Use HSQC and HMBC to confirm connectivity discrepancies (e.g., oxazole ring vs. isoxazole isomerization).

- X-ray Crystallography : Resolve ambiguous proton assignments by determining the crystal structure .

- Revisiting Computational Parameters : Adjust solvent models (e.g., PCM for ethanol) or basis sets (e.g., B3LYP/6-311+G(d,p)) to align with experimental IR/Raman spectra .

Q. What experimental strategies are recommended to study the compound’s stability under biological assay conditions (e.g., pH, temperature)?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C).

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation kinetics .

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound to explore pharmacological potential?

- Methodological Answer :

- Substituent Modification : Synthesize analogs with variations at the methylamino (C2) or ethyl ester (C4) positions. For example, replace the ethyl group with isopropyl to study steric effects .

- Biological Screening : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and cytotoxicity models (e.g., MTT assay on cancer cell lines).

- Molecular Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., EGFR or COX-2) .

Q. What advanced techniques are used to analyze batch-to-batch variability in synthesized samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.